

Dodecanamide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Dodecanamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). As a naturally occurring metabolite found in various organisms, it is gaining increasing interest within the scientific community.^[1] Its versatile chemical nature and potential biological activities make it a molecule of interest in fields ranging from materials science to pharmacology. This in-depth technical guide provides a comprehensive overview of the fundamental properties of **dodecanamide**, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and an exploration of its biological significance and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of **dodecanamide**.

Physicochemical Properties

Dodecanamide is a white to off-white crystalline solid, often appearing as a powder or granules with a waxy consistency.^[2] Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Dodecanamide**

Property	Value	Source
IUPAC Name	dodecanamide	[1]
Synonyms	Lauramide, Lauroylamide, n-dodecanamide	[1]
CAS Number	1120-16-7	[1]
Molecular Formula	C ₁₂ H ₂₅ NO	[1]
Molecular Weight	199.33 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	[2]
Melting Point	99-110 °C	[3][4]
Boiling Point	335.1 °C at 760 mmHg	[5]
Density	0.876 - 0.88 g/cm ³	[4][5]

Table 2: Solubility and Partitioning Properties of **Dodecanamide**

Property	Value	Source
Solubility in Water	0.11 g/L (at 25 °C)	[4]
General Solubility	Soluble in alcohol; Insoluble in water. More soluble in nonpolar organic solvents like hexane and diethyl ether.	[2]
Octanol/Water Partition Coefficient (logP)	4.013	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **dodecanamide**. The following sections detail the expected spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **dodecanamide** in CDCl₃ typically exhibits the following signals:

Table 3: ¹H NMR Spectral Data of **Dodecanamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 5.8 - 6.2	br s	2H	-NH ₂ (Amide protons)
~ 2.20	t	2H	-CH ₂ -C(=O)NH ₂ (α-methylene)
~ 1.62	m	2H	-CH ₂ -CH ₂ -C(=O)NH ₂ (β-methylene)
~ 1.26	m	16H	-(CH ₂) ₈ - (Methylene chain)
~ 0.88	t	3H	-CH ₃ (Terminal methyl)

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of **dodecanamide**.

Table 4: ¹³C NMR Spectral Data of **Dodecanamide**

Chemical Shift (ppm)	Assignment
~ 176	-C=O (Amide carbonyl)
~ 36	-CH ₂ -C(=O)NH ₂ (α -carbon)
~ 32	Alkyl chain carbons
~ 29	Alkyl chain carbons
~ 26	Alkyl chain carbons
~ 23	Alkyl chain carbons
~ 14	-CH ₃ (Terminal methyl)

Infrared (IR) Spectroscopy

The IR spectrum of **dodecanamide** reveals the presence of key functional groups.

Table 5: IR Spectral Data of **Dodecanamide**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3350 and 3190	N-H stretch	Primary Amide (-NH ₂)
~ 2920 and 2850	C-H stretch	Alkyl chain (-CH ₂ , -CH ₃)
~ 1640	C=O stretch (Amide I band)	Amide (-C=O)
~ 1465	C-H bend (scissoring)	Methylene (-CH ₂)
~ 720	C-H rock	Methylene chain (-(CH ₂) _n -)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **dodecanamide** will show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data of **Dodecanamide**

m/z	Interpretation
199	$[M]^+$, Molecular ion
59	$[C_2H_5NO]^+$, McLafferty rearrangement product, often the base peak
72	$[C_3H_6NO]^+$, Cleavage of the alkyl chain

Experimental Protocols

Synthesis of Dodecanamide

Dodecanamide can be synthesized through several methods. Two common laboratory-scale procedures are outlined below.

This is a straightforward and high-yielding method for the synthesis of primary amides.

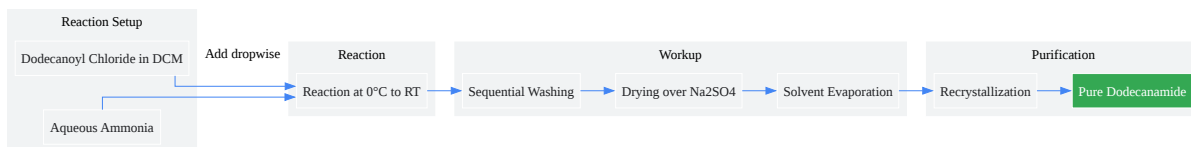
Materials:

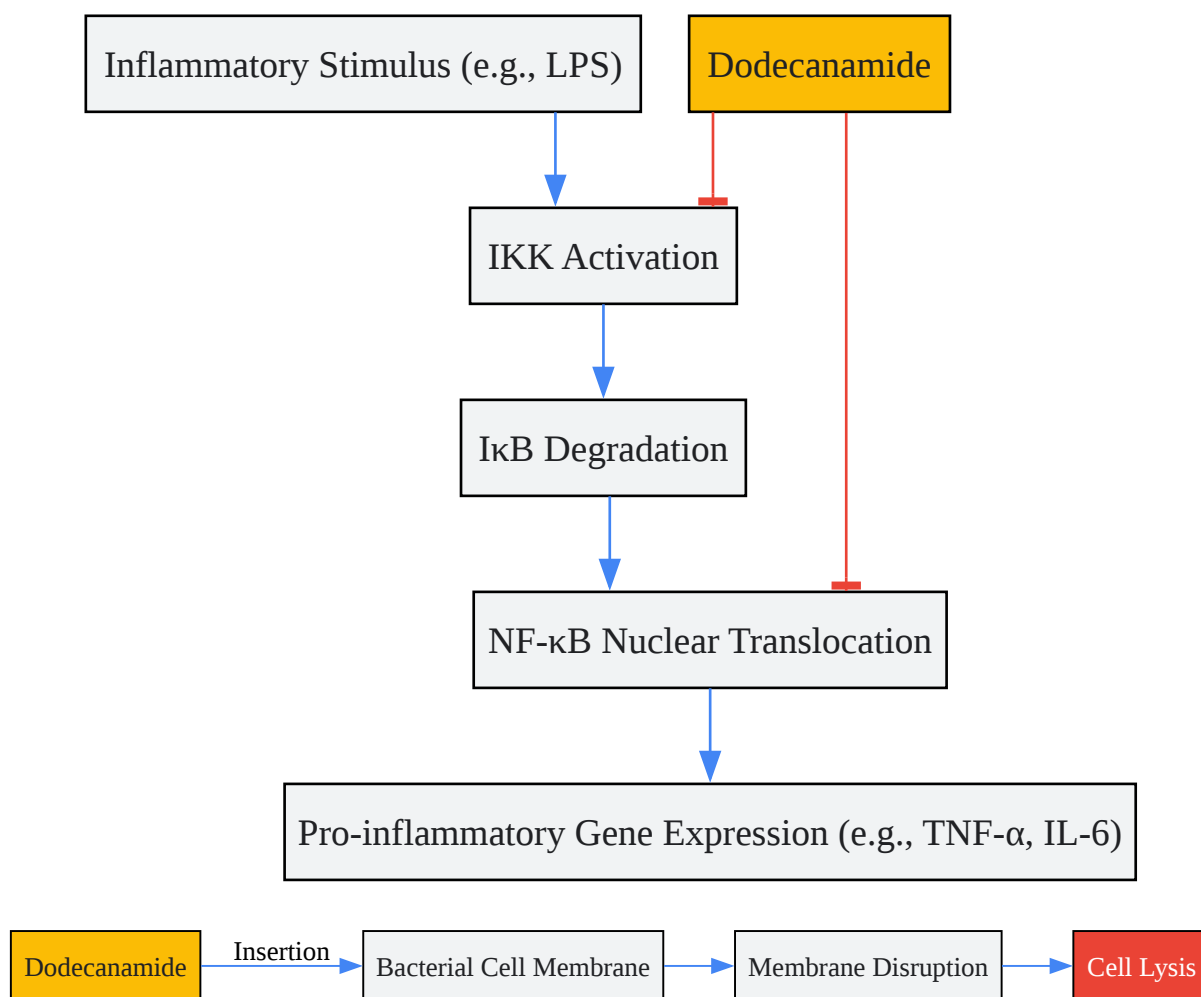
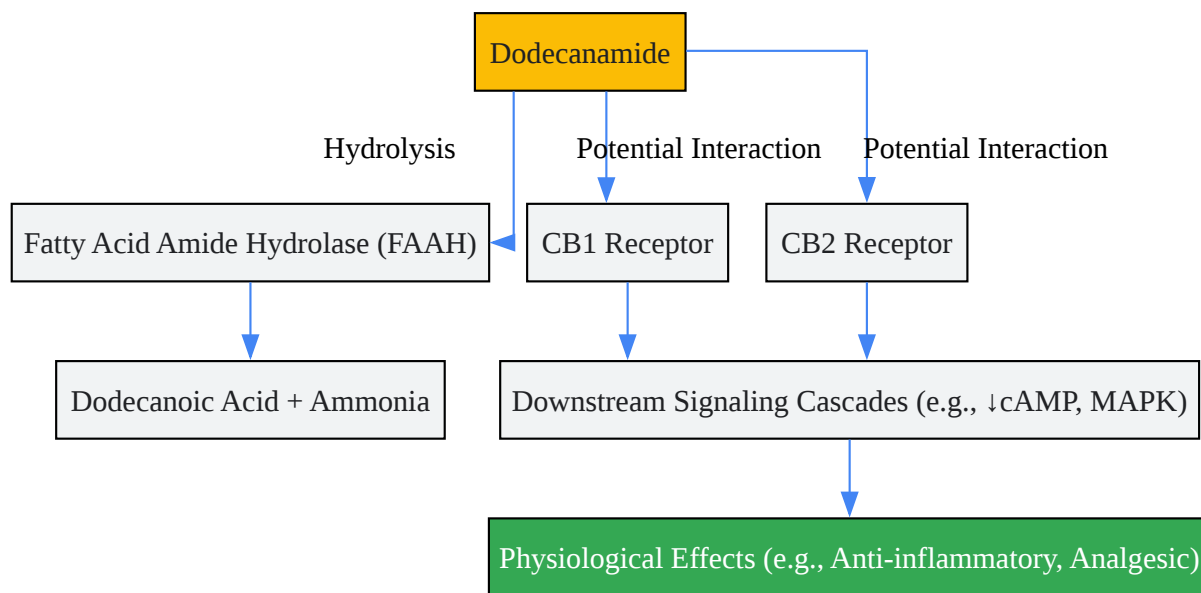
- Dodecanoyl chloride
- Concentrated aqueous ammonia (e.g., 28-30%)
- Dichloromethane (DCM) or Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Stirring bar
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a stirring bar and a dropping funnel, dissolve dodecanoyl chloride (1 equivalent) in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **dodecanamide**.
- The crude product can be purified by recrystallization.





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